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Executive Summary
Cyanovirin-N (CV-N) is a potent antiviral protein originating from the cyanobacterium Nostoc

ellipsosporum.[1] This 11-kDa protein demonstrates broad-spectrum activity against a range of

enveloped viruses, most notably the Human Immunodeficiency Virus (HIV).[2][3] Its mechanism

of action is centered on its ability to bind with high affinity to specific viral surface envelope

glycoproteins, thereby neutralizing the virus and preventing its entry into host cells.[4] The

unique carbohydrate-binding properties and robust stability of CV-N make it a compelling

candidate for development as a topical microbicide and a broad-spectrum antiviral therapeutic.

[2] This guide provides a detailed overview of the core antiviral mechanism of CV-N,

quantitative data on its activity, and the experimental protocols used for its characterization.

Core Antiviral Mechanism of Action
The primary antiviral action of Cyanovirin-N is the inhibition of viral entry into host cells. This is

achieved through a specific and high-affinity interaction with the heavily glycosylated envelope

proteins on the surface of many viruses.[4]

Molecular Target: High-Mannose Oligosaccharides
CV-N functions as a lectin, a type of protein that binds to carbohydrates. Its specific targets are

N-linked high-mannose oligosaccharides, particularly oligomannose-8 (Man-8) and
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oligomannose-9 (Man-9), which are present on viral envelope glycoproteins such as HIV's

gp120 and the Spike protein of SARS-CoV-2.[5][6][7] The binding affinity of CV-N for Man-8 is

remarkably strong, with a dissociation constant (Kd) in the micromolar range, which is several

hundredfold greater than typical lectin-oligosaccharide interactions.[5] The removal of these

high-mannose glycans from the viral glycoprotein completely abrogates CV-N binding,

confirming their critical role.[5]

Inhibition of Viral Entry and Fusion
By binding to these high-mannose glycans, CV-N physically obstructs the viral entry process

through several key mechanisms:

Blocking Receptor Binding: CV-N binding to the viral glycoprotein can prevent its initial

attachment to host cell receptors, such as the CD4 receptor in the case of HIV.[8][9][10]

Inhibiting Co-receptor Interaction: Following initial receptor binding, many viruses require

interaction with a co-receptor for entry. CV-N has been shown to block the interaction of HIV

gp120 with the CXCR4 and CCR5 co-receptors.[8][9][10]

Preventing Membrane Fusion: The conformational changes in the viral envelope

glycoproteins that are necessary for the fusion of the viral and cellular membranes are

inhibited by CV-N binding.[2][3][9]

Dissociation of Viral Glycoprotein: In some instances, CV-N can induce the dissociation of

the viral envelope glycoprotein from the surface of the target cell.[8][11]

The culmination of these actions is the potent, irreversible inactivation of the virus, preventing it

from successfully infecting host cells.

Structural Basis of Interaction
CV-N is a single-chain protein with a unique fold characterized by internal twofold

pseudosymmetry, forming two distinct carbohydrate-binding domains (Domain A and Domain

B).[1][12] Each domain possesses a binding site for high-mannose oligosaccharides, albeit with

different affinities.[13] This dual-domain structure allows for multivalent binding to the multiple

glycan sites on a single viral glycoprotein, contributing to the high avidity of the interaction.[11]
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Quantitative Data on Antiviral Activity
The antiviral potency of Cyanovirin-N has been quantified against a variety of viruses and in

terms of its binding affinity for specific viral glycoproteins and oligosaccharides.

Inhibitory Concentrations (IC50)
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required

for 50% inhibition of a biological process, in this case, viral infection.
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Virus Strain/Variant IC50 (nM) Reference(s)

HIV-1 IIIB 0.1 - 160 [11]

BaL 8 [14]

JRFL 25 [14]

SARS-CoV-2 Various Isolates ~0.7 - 90

Herpes Simplex Virus-

1 (HSV-1)
28.14 ± 2.72 [9]

Ebola Virus (EboZV) Zaire
40 - 60 (GP-

pseudotyped)
[15]

Marburg Virus
6 - 25 (GP-

pseudotyped)
[15]

Influenza A & B Various Strains 0.004 - 0.04 µg/ml [6]

Binding Affinities (Kd)
The dissociation constant (Kd) is a measure of the binding affinity between two molecules. A

lower Kd value indicates a stronger binding affinity.
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Binding
Partner 1

Binding
Partner 2

Kd Method Reference(s)

Cyanovirin-N

SARS-CoV-2

Spike

Glycoprotein

As low as 15 nM

Cyanovirin-N HIV-1 gp120 250 nM SPR [8]

Cyanovirin-N

Influenza

Hemagglutinin

(HA)

5.7 nM SPR [8]

Cyanovirin-N Ebola GP1,2 34 nM SPR [8]

Cyanovirin-N
Oligomannose-8

(Man-8)
0.488 µM ITC [5]

Cyanovirin-N
Manα(1-2)Man

moieties

~140 nM (high

affinity site)
[16]

Cyanovirin-N

N-

acetylmannosam

ine (ManNAc)

1.4 µM [16]

Experimental Protocols
The characterization of Cyanovirin-N's antiviral activity relies on a suite of biophysical and

virological assays. Detailed methodologies for key experiments are provided below.

Enzyme-Linked Immunosorbent Assay (ELISA) for
Binding
This assay quantifies the binding of CV-N to a viral glycoprotein immobilized on a microplate.
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Methodology:
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Coating: Coat 96-well microtiter plates with the viral glycoprotein (e.g., 100 ng/well of gp120)

in a suitable buffer and incubate overnight at 4°C.[13][17]

Blocking: Wash the plates with a wash buffer (e.g., PBS with 0.05% Tween 20) and block

non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room

temperature.[8]

CV-N Incubation: Add serial dilutions of Cyanovirin-N to the wells and incubate for 1 hour at

37°C.[13]

Washing: Wash the plates multiple times to remove unbound CV-N.[13]

Primary Antibody: Add a primary antibody specific to CV-N (e.g., rabbit anti-CV-N polyclonal

antibody) and incubate for 1 hour.[13]

Washing: Repeat the washing step.

Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody

that recognizes the primary antibody and incubate for 1 hour.[8]

Washing: Repeat the washing step.

Detection: Add a substrate solution (e.g., TMB) and incubate until a color change is

observed.

Stopping and Reading: Stop the reaction with a stop solution and measure the absorbance

at the appropriate wavelength (e.g., 450 nm).

Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-

time.
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Methodology:

Ligand Immobilization: Covalently immobilize the viral glycoprotein (ligand) onto a sensor

chip surface.[18]

Analyte Preparation: Prepare a series of concentrations of Cyanovirin-N (analyte) in a

suitable running buffer.[8]

Association: Inject the CV-N solution over the sensor surface at a constant flow rate and

monitor the change in the SPR signal as CV-N binds to the immobilized glycoprotein.[19]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 15 Tech Support

https://www.benchchem.com/product/b1171493?utm_src=pdf-body-img
https://www.ncbi.nlm.nih.gov/books/NBK593895/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8231982/
https://pdfs.semanticscholar.org/9367/3e716c2fb5f23189869beab8ad66abb392b3.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1171493?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissociation: Switch back to the running buffer to monitor the dissociation of the CV-N from

the glycoprotein.[19]

Regeneration: Inject a regeneration solution to remove any remaining bound CV-N from the

sensor surface, preparing it for the next cycle.[20]

Data Analysis: Fit the association and dissociation curves to a suitable binding model to

determine the association rate constant (ka), dissociation rate constant (kd), and the

equilibrium dissociation constant (Kd).[20]

Isothermal Titration Calorimetry (ITC) for
Thermodynamic Analysis
ITC directly measures the heat released or absorbed during a binding event, providing a

complete thermodynamic profile of the interaction.
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Sample Preparation: Prepare solutions of the viral glycoprotein or oligosaccharide and

Cyanovirin-N in the same, extensively dialyzed buffer to minimize heats of dilution.[21]

Loading: Load the glycoprotein/oligosaccharide solution into the sample cell of the

calorimeter and the CV-N solution into the injection syringe.[6]

Titration: Perform a series of small, sequential injections of the CV-N solution into the sample

cell while stirring.

Heat Measurement: The instrument measures the heat change associated with each

injection.[6]

Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the

reactants. Fit the resulting binding isotherm to a suitable model to determine the binding

affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[22]

HIV Pseudovirus Neutralization Assay
This assay measures the ability of CV-N to inhibit the entry of HIV pseudoviruses into target

cells.
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Methodology:

Virus Preparation: Generate HIV pseudoviruses that express the envelope glycoprotein of

interest and contain a reporter gene (e.g., luciferase).[5]

Incubation: Incubate a fixed amount of the pseudovirus with serial dilutions of Cyanovirin-N

for 1 hour at 37°C.[2]

Infection: Add the virus-CV-N mixture to target cells (e.g., TZM-bl cells) that express the

appropriate receptors (CD4, CXCR4/CCR5).[2]
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Incubation: Incubate the cells for 48-72 hours to allow for viral entry and reporter gene

expression.[5]

Lysis and Detection: Lyse the cells and measure the activity of the reporter gene (e.g.,

luciferase activity using a luminometer).[2]

Data Analysis: Calculate the percentage of neutralization for each CV-N concentration

relative to control wells with virus but no CV-N. Determine the IC50 value from the dose-

response curve.

Cytopathic Effect (CPE) Inhibition Assay
This assay assesses the ability of CV-N to protect cells from the virus-induced cell death

(cytopathic effect).

Methodology:

Cell Seeding: Seed host cells in a 96-well plate and allow them to form a monolayer.[23]

Compound and Virus Addition: Pre-treat the cells with serial dilutions of CV-N for a short

period before adding a standardized amount of infectious virus.[24]

Incubation: Incubate the plates for a period sufficient for the virus to cause significant CPE in

the control wells (typically 3-5 days).[23]

CPE Assessment: Quantify cell viability using a suitable method. This can be done by

microscopic examination or, more quantitatively, by using a cell viability reagent such as

neutral red or a luminescent ATP assay (e.g., CellTiter-Glo).[12][23][25]

Data Analysis: Calculate the percentage of CPE inhibition for each CV-N concentration and

determine the EC50 (50% effective concentration) from the dose-response curve. The 50%

cytotoxic concentration (CC50) should also be determined in parallel on uninfected cells to

assess the selectivity index (SI = CC50/EC50).[26]

Conclusion
Cyanovirin-N's mechanism of antiviral action is well-defined, involving high-affinity binding to

high-mannose oligosaccharides on viral envelope glycoproteins, leading to the potent inhibition
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of viral entry. Its broad-spectrum activity and robust nature underscore its potential as a

valuable tool in the development of novel antiviral therapeutics and prophylactics. The

quantitative data and experimental protocols outlined in this guide provide a comprehensive

resource for researchers and drug development professionals working to harness the

therapeutic potential of this remarkable protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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